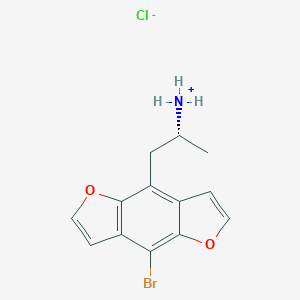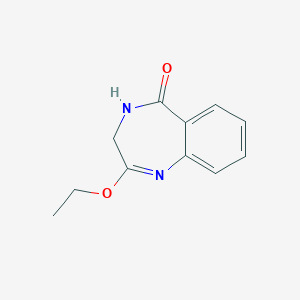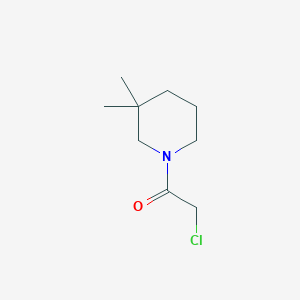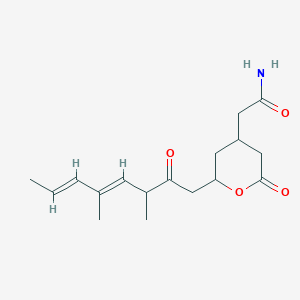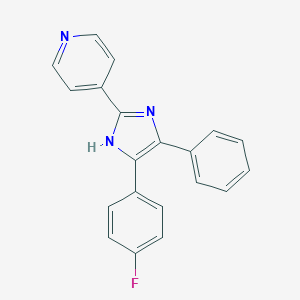
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine is not fully understood. However, it has been proposed that this compound acts by inhibiting certain enzymes or proteins involved in the disease process. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are known to play a role in cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine are diverse and depend on the specific application. In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth. In Alzheimer's disease research, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the development of the disease. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine in lab experiments is its potent activity against various diseases. This compound has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations is its stability. This compound is known to degrade under certain conditions, which can affect its potency and efficacy.
Direcciones Futuras
The potential applications of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine are vast, and there are several future directions for research in this area. One of the areas of interest is the development of new drugs based on this compound. This could involve the modification of the structure to improve its stability and potency. Another area of interest is the elucidation of the mechanism of action, which could provide insights into the development of new therapies for various diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to improve its efficacy.
Métodos De Síntesis
The synthesis of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine involves the reaction of 4-(4-fluorophenyl)-5-phenyl-1H-imidazole-2-carboxylic acid with pyridine-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide. The product obtained is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine has been extensively studied for its potential in various scientific research applications. One of the major areas of interest is its use as a ligand in the development of new drugs. This compound has been shown to exhibit potent activity against various diseases such as cancer, Alzheimer's disease, and inflammation.
Propiedades
Número CAS |
155698-28-5 |
|---|---|
Fórmula molecular |
C20H14FN3 |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C20H14FN3/c21-17-8-6-15(7-9-17)19-18(14-4-2-1-3-5-14)23-20(24-19)16-10-12-22-13-11-16/h1-13H,(H,23,24) |
Clave InChI |
NWUILSMFJZPPTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)


